molecular formula C8H8N2O2S B8378151 4-Methyl-2-nitro-thiobenzamide

4-Methyl-2-nitro-thiobenzamide

Cat. No.: B8378151
M. Wt: 196.23 g/mol
InChI Key: OTOKPKGDICCKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-nitro-thiobenzamide (systematic name: N-(2-nitro-4-methylphenyl)thioamide) is a thiobenzamide derivative characterized by a benzene ring substituted with a methyl group at the para-position (C4), a nitro group at the ortho-position (C2), and a thioamide (-C(=S)NH₂) functional group. Thiobenzamides are of interest in medicinal chemistry due to their roles as enzyme inhibitors and antimicrobial agents .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

4-methyl-2-nitrobenzenecarbothioamide

InChI

InChI=1S/C8H8N2O2S/c1-5-2-3-6(8(9)13)7(4-5)10(11)12/h2-4H,1H3,(H2,9,13)

InChI Key

OTOKPKGDICCKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 4-Methyl-2-nitro-thiobenzamide and related compounds from the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Evidence Source
This compound -NO₂ (C2), -CH₃ (C4), -C(=S)NH₂ C₈H₈N₂O₂S Hypothesized antimicrobial activity N/A (Inferred)
4-Methoxythiobenzamide -OCH₃ (C4), -C(=S)NH₂ C₈H₉NOS Research applications in organic synthesis
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide -NO₂ (benzamide), thiazole ring, -CH₂(C₆H₄CH₃) C₂₀H₁₆N₄O₃S Structural complexity; potential bioactivity
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Coumarin-thiazole hybrid, -CH₃ (C4) C₂₁H₁₆N₂O₃S Fluorescence properties; drug design
4-Chloro-N-[imino(3-methyl-2-thioxo-imidazolyl)methyl]-5-methylbenzenesulfonamide Sulfonamide, imidazole-thione, -Cl (C4) C₁₃H₁₄ClN₅O₂S₂ Antimicrobial activity; synthetic versatility
Key Observations:

This may improve binding to biological targets like enzymes or receptors. Sulfonamide derivatives (e.g., compound in ) exhibit stronger acidity due to the -SO₂NH- group, affecting solubility and reactivity.

Methyl and methoxy groups (e.g., in ) improve lipophilicity, influencing membrane permeability in bioactive compounds.

Heterocyclic Modifications :

  • Thiazole- or coumarin-containing analogs () demonstrate expanded π-conjugation, which correlates with fluorescence properties and enhanced bioactivity.

Physicochemical Properties

While melting points, solubility, and stability data for this compound are absent in the evidence, analogs provide clues:

  • Melting Points : Sulfonamide derivatives (e.g., compound 11 in ) melt at 177–180°C, indicating high thermal stability due to strong intermolecular forces.
  • Solubility : Nitro groups generally reduce aqueous solubility, but methyl substituents (as in ) may offset this by increasing hydrophobicity.

Q & A

Q. What computational tools predict binding affinity for target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures (e.g., PDB: 3ERT for kinases) estimates binding energies. MD simulations (GROMACS, 100 ns) assess complex stability. QSAR models using MOE descriptors (logP, polar surface area) prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.